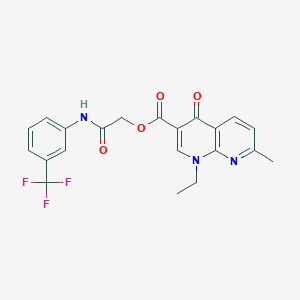
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H18F3N3O4 and its molecular weight is 433.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The mode of action of these compounds often involves interactions with specific cellular targets, leading to changes in cell function. For example, some compounds inhibit the activity of enzymes or block the function of receptors, thereby altering the biochemical pathways within the cell .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy. Specific adme properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, solubility, and overall efficacy .
Actividad Biológica
The compound 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H18F3N3O3
- Molecular Weight : Approximately 393.36 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are referenced.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antitumor agent , antimicrobial agent , and its influence on various enzyme activities.
Antitumor Activity
Research indicates that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that naphthyridine compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for penetrating bacterial membranes. Preliminary studies suggest that the compound exhibits:
- Moderate to high activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Potential antifungal properties, although specific data on this compound is limited compared to related structures .
The mechanisms by which this compound exerts its biological effects include:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Enzyme Interference : The presence of the trifluoromethyl group may enhance interactions with cytochrome P450 enzymes, affecting drug metabolism and enhancing therapeutic efficacy against certain pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific structure:
Propiedades
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-3-27-10-16(18(29)15-8-7-12(2)25-19(15)27)20(30)31-11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBLKSOSSORJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













